molecular formula C13H15N3O5 B13551931 1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylicacid

1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylicacid

Cat. No.: B13551931
M. Wt: 293.27 g/mol
InChI Key: HXVMYUIHZUIKBK-UHFFFAOYSA-N
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Description

1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H15N3O5. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications . The compound is characterized by the presence of a piperidine ring substituted with carbamoyl and nitrophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a piperidine derivative followed by carbamoylation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yield and purity . Industrial production methods may involve large-scale batch processes with optimized reaction parameters to achieve consistent quality and efficiency.

Chemical Reactions Analysis

1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and nitrophenyl positions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H15N3O5

Molecular Weight

293.27 g/mol

IUPAC Name

1-(2-carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C13H15N3O5/c14-12(17)10-6-9(16(20)21)3-4-11(10)15-5-1-2-8(7-15)13(18)19/h3-4,6,8H,1-2,5,7H2,(H2,14,17)(H,18,19)

InChI Key

HXVMYUIHZUIKBK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N)C(=O)O

Origin of Product

United States

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